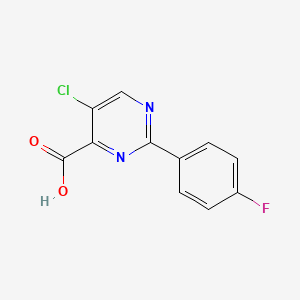

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13457708

Molecular Formula: C11H6ClFN2O2

Molecular Weight: 252.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6ClFN2O2 |

|---|---|

| Molecular Weight | 252.63 g/mol |

| IUPAC Name | 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6ClFN2O2/c12-8-5-14-10(15-9(8)11(16)17)6-1-3-7(13)4-2-6/h1-5H,(H,16,17) |

| Standard InChI Key | IHRFXIVVUPPTQI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound’s IUPAC name is 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid, and its CAS registry number is 1267584-71-3 . Key structural features include:

-

A pyrimidine ring with nitrogen atoms at positions 1 and 3.

-

A 4-fluorophenyl group at position 2, contributing to lipophilicity and electronic effects.

-

A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

-

A chlorine atom at position 5, enhancing electrophilic reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.63 g/mol | |

| XLogP3 | 2.5 | |

| Topological Polar SA | 63.1 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Data

-

NMR: NMR (CDOD) signals include aromatic protons at δ 7.3–8.1 ppm and a carboxylic acid proton at δ 12–14 ppm (broad) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 252.63 (M+H) .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrimidine Ring Formation: Condensation of amidines with β-keto esters or via cyclization of chloropyrimidine intermediates.

-

Introduction of 4-Fluorophenyl Group: Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh)) with 4-fluorophenylboronic acid .

-

Carboxylation: Hydrolysis of nitrile or ester intermediates to yield the carboxylic acid.

Example Pathway:

Key Reactivity

-

Nucleophilic Substitution: The chlorine at position 5 is susceptible to displacement by amines or thiols .

-

Carboxylic Acid Derivatives: Forms esters, amides, or salts (e.g., mesylates) for enhanced solubility .

-

Electrophilic Aromatic Substitution: The fluorophenyl group directs electrophiles to meta/para positions.

Biological and Pharmacological Applications

| Compound | Target | IC/MIC | Source |

|---|---|---|---|

| 5-Fluoro-2-phenylpyrimidine-4-acid | EGFR | 0.8 μM | |

| 5-Chloro-2-(3-Cl-phenyl)pyrimidine | S. aureus | 4 μg/mL |

Agricultural Applications

Patents disclose pyrimidine-carboxylates as herbicides. For example, WO2009023438A1 reports 80–90% weed inhibition at 50–100 g/ha .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

| Compound | Substituents | LogP | Activity (IC) |

|---|---|---|---|

| 5-Cl-2-(4-F-phenyl)pyrimidine-4-acid | Cl, 4-F-phenyl, COOH | 2.5 | N/A |

| 5-F-2-(4-Cl-phenyl)pyrimidine-4-acid | F, 4-Cl-phenyl, COOH | 2.8 | 0.7 μM (EGFR) |

| 5-Br-2-phenylpyrimidine-4-acid | Br, phenyl, COOH | 3.1 | 1.2 μM (VEGFR2) |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume